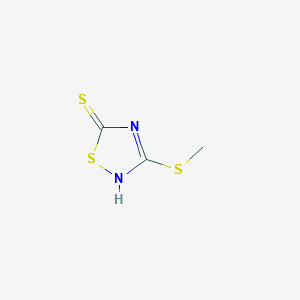

3-Methylmercapto-5-mercapto-1,2,4-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylsulfanyl-2H-1,2,4-thiadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S3/c1-7-2-4-3(6)8-5-2/h1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNLRHTYRUUSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=S)SN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369758 | |

| Record name | 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20069-40-3 | |

| Record name | 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole

Abstract: The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of pharmacologically active compounds and advanced materials.[1] Its unique chemical properties make it a cornerstone for the development of novel therapeutic agents and functional molecules. This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole, a key intermediate for further chemical elaboration. We will dissect the strategic considerations for its synthesis, beginning with a logical retrosynthetic analysis and culminating in a detailed, step-by-step experimental protocol. The causality behind experimental choices, mechanistic underpinnings, and methods for characterization are thoroughly discussed to provide researchers, scientists, and drug development professionals with a field-proven and scientifically rigorous resource.

Strategic Overview and Retrosynthetic Analysis

The synthesis of unsymmetrically substituted heterocycles like this compound requires a strategy that can control the regiochemistry of substituent placement. While numerous methods exist for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, such as the oxidative dimerization of thioamides or multi-component reactions, these often yield symmetrical products or require complex starting materials.[2][3][4]

A more direct and efficient approach for this specific target involves the selective modification of a pre-existing, symmetrical precursor. Our retrosynthetic analysis identifies 3,5-dimercapto-1,2,4-thiadiazole as the ideal starting point. This symmetrical intermediate can be accessed from the well-known heterocyclic compound, perthiocyanic acid. The key transformation is a regioselective S-methylation, which provides a direct and high-yielding route to the desired product.

Caption: Mechanism of selective mono-methylation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ammonium salt of 3,5-dimercapto-1,2,4-thiadiazole (from Section 2)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation: To a dry, nitrogen-flushed flask, add the ammonium perthiocyanate (1 equivalent). Add anhydrous DMF to dissolve the salt.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Cautiously add sodium hydride (1.0 equivalent) portion-wise. (Note: Hydrogen gas is evolved. Ensure adequate ventilation). Alternatively, a milder base like potassium carbonate (1.1 equivalents) can be used, though the reaction may require warming to room temperature and a longer reaction time. Stir for 30 minutes at 0 °C after the addition is complete to ensure full formation of the mono-thiolate.

-

Alkylation: Add methyl iodide (1.0 equivalent) dropwise to the solution while maintaining the temperature at 0 °C. The reaction is typically rapid. Monitor the reaction progress by Thin Layer Chromatography (TLC). The alkylation with an alkyl halide proceeds via an SN2 mechanism. [5][6]4. Work-up: Once the reaction is complete, quench carefully by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water (2x) and brine (1x). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Product Characterization

The identity and purity of the final compound must be confirmed through standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | A singlet peak around δ 2.7 ppm corresponding to the three protons of the S-CH₃ group. A broad singlet at lower field (variable, δ > 10 ppm) for the acidic S-H proton, which is D₂O exchangeable. [7] |

| ¹³C NMR | A signal around δ 15 ppm for the S-CH₃ carbon. Two distinct signals in the aromatic region (δ 160-180 ppm) for the C3 and C5 carbons of the thiadiazole ring. [7] |

| Mass Spectrometry (HRMS) | The calculated exact mass for C₃H₄N₂S₃ should be confirmed. The mass spectrum would show the molecular ion peak [M+H]⁺. |

| Infrared (IR) Spectroscopy | A characteristic absorption band for the S-H stretch (typically weak, around 2550-2600 cm⁻¹). Absence of the broad N-H stretches seen in the ammonium salt precursor. |

Alternative Synthetic Strategies

While the outlined pathway is highly effective, other modern methods for constructing 1,2,4-thiadiazole rings could be adapted. For instance, an electrochemical three-component reaction of amines, amidines, and CS₂ offers a green and efficient route to 3,5-disubstituted-1,2,4-thiadiazoles under metal- and oxidant-free conditions. [2]Another approach involves the intramolecular oxidative S-N bond formation of imidoyl thioureas. [8]However, adapting these methods for the specific synthesis of this compound would require the synthesis of highly specialized and potentially unstable precursors, making the selective alkylation of perthiocyanic acid the more practical and trustworthy strategy for this particular target.

References

-

Electro-Oxidative Three-Component Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles from Amines, Amidines, and CS2. ACS Publications. Available at: [Link]

-

Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles (A) previous work: From thioamides. (B) Present work: from amides. ResearchGate. Available at: [Link]

-

Synthesis of novel series of 3,5-disubstituted imidazo[1,2- d ]t[2][3][9]hiadiazoles involving S N Ar and Suzuki–Miyaura cross-coupling reactions. RSC Advances (RSC Publishing). Available at: [Link]

-

Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. PMC - PubMed Central. Available at: [Link]

-

(PDF) Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. Available at: [Link]

-

Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. PMC - NIH. Available at: [Link]

-

New synthesis of 1,2,4-thiadiazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]

- Preparation technology of mercapto-5-methyl-1,3,4-thiadiazole. Google Patents.

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available at: [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. Available at: [Link]

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. MDPI. Available at: [Link]

-

Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Available at: [Link]

-

C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation. PMC - NIH. Available at: [Link]

-

Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers. Rowan University. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 9. Synthesis of novel series of 3,5-disubstituted imidazo[1,2- d ] [1,2,4]thiadiazoles involving S N Ar and Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07208K [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole (CAS No: 20069-40-3), a heterocyclic compound of interest in medicinal and materials chemistry. The document is structured to deliver not just data, but a deeper understanding of the experimental rationale and methodologies essential for its application in research and development. We will delve into its structural and fundamental properties, outline detailed experimental protocols for their determination, and provide the necessary context for interpreting this data. This guide is intended to be a practical and authoritative resource, grounded in established scientific principles and methodologies.

Introduction: The Significance of the Thiadiazole Scaffold

The 1,2,4-thiadiazole ring system is a vital scaffold in medicinal chemistry, renowned for its diverse biological activities. The presence of sulfur and nitrogen atoms imparts unique electronic and hydrogen-bonding capabilities, making thiadiazole derivatives potent inhibitors, signaling molecules, and therapeutic agents. This compound, with its reactive thiol and methylthio groups, presents a particularly interesting case for further functionalization and study. A thorough understanding of its fundamental physicochemical properties is the bedrock upon which novel applications, from drug design to materials science, can be built. This guide serves as a foundational document for any scientist embarking on research involving this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while this data is compiled from chemical supplier databases, which are valuable resources, verification through primary literature or in-house experimentation is always recommended for critical applications.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 20069-40-3 | |

| Molecular Formula | C₃H₄N₂S₃ | |

| Molecular Weight | 164.26 g/mol | |

| Melting Point | 143-147 °C | |

| Boiling Point | 243.3 °C at 760 mmHg | |

| Density | 1.67 g/cm³ | |

| LogP (octanol-water) | 1.54870 | |

| Flash Point | 101 °C | |

| Vapor Pressure | 0.0323 mmHg at 25 °C | |

| Refractive Index | 1.818 |

Synthesis and Spectral Characterization

Due to the lack of published experimental spectra for the target compound, this section will outline the expected spectral characteristics based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A proton NMR spectrum is expected to show a singlet for the methyl protons (S-CH₃), likely in the range of δ 2.5-3.0 ppm. The thiol proton (S-H) may appear as a broad singlet over a wide chemical shift range, and its observation can be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would be expected to show three distinct signals: one for the methyl carbon (S-CH₃) at a lower field, and two for the carbons of the thiadiazole ring at a much higher field, reflecting their position in an electron-deficient heterocyclic system.

Infrared (IR) Spectroscopy

The IR spectrum would be a valuable tool for identifying key functional groups. Expected characteristic absorption bands would include:

-

S-H stretch: A weak to medium band in the region of 2550-2600 cm⁻¹.

-

C=N stretch: A strong band in the 1600-1650 cm⁻¹ region, characteristic of the thiadiazole ring.

-

C-S stretch: Bands in the fingerprint region, typically around 600-800 cm⁻¹, which can be complex.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 164. The fragmentation pattern would likely involve the loss of the methyl group, the thiol group, and potentially cleavage of the thiadiazole ring, providing further structural information.

Experimental Protocols for Physicochemical Property Determination

This section provides detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: A capillary tube is sealed at one end and the open end is pressed into the powdered sample. The tube is then tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given the relatively high boiling point, this determination should be carried out with care to avoid decomposition.

Methodology:

-

Apparatus: A small test tube containing a few milliliters of the liquid sample and a capillary tube sealed at one end are used.

-

Setup: The capillary tube is placed inverted (open end down) into the test tube containing the sample. The test tube is then attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

Heating: The bath is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the capillary tube.

-

Observation: The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The stream of bubbles indicates that the vapor pressure of the sample is greater than the atmospheric pressure. As the liquid cools, the point at which the liquid enters the capillary signifies that the vapor pressure is equal to the atmospheric pressure.

Diagram of Boiling Point Determination Workflow:

Caption: Workflow for Boiling Point Determination.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline 105 provides standardized methods for determining the water solubility of chemicals. The flask method is generally suitable for substances with solubilities above 10⁻² g/L.

Methodology:

-

Equilibration: An excess amount of the solid compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.

-

Quantification: The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicate Analysis: The experiment is repeated to ensure the reproducibility of the results.

Causality: This method determines the saturation concentration of the compound in water at a specific temperature. Reaching equilibrium is critical for an accurate measurement. The choice of analytical technique depends on the compound's properties (e.g., presence of a chromophore for UV detection).

Diagram of Water Solubility Determination Workflow:

Caption: Workflow for Water Solubility Determination.

pKa Determination

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which significantly impacts its solubility, permeability, and biological activity. The thiol group is expected to be acidic.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

-

Software Analysis: Alternatively, specialized software can be used to analyze the titration data and calculate the pKa.

Causality: The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the acidic group are equal. At the half-equivalence point of the titration, half of the acidic protons have been neutralized by the base, and thus the pH is equal to the pKa.

Diagram of pKa Determination Workflow:

An In-depth Technical Guide to 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole

CAS Number: 20069-40-3

Introduction

3-Methylmercapto-5-mercapto-1,2,4-thiadiazole, also known as 3-(methylthio)-1,2,4-thiadiazole-5-thiol, is a heterocyclic compound belonging to the 1,2,4-thiadiazole class. The thiadiazole scaffold is of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development, due to its diverse pharmacological activities.[1][2][3] Derivatives of 1,2,4-thiadiazoles are recognized for their potential as thiol-trapping agents, which can interact with cysteine residues in proteins, making them valuable pharmacophores for enzyme inhibition.[4] While extensive research exists for the broader class of thiadiazoles, detailed studies specifically on the 3-methylmercapto-5-mercapto isomer are limited in publicly accessible literature. This guide aims to provide a comprehensive overview of the available technical information for this compound, supplemented with insights from closely related analogues to infer its chemical behavior and potential applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values have been aggregated from various chemical supplier databases.

| Property | Value |

| CAS Number | 20069-40-3 |

| Molecular Formula | C₃H₄N₂S₃ |

| Molecular Weight | 164.26 g/mol |

| Melting Point | 143-147 °C |

| Boiling Point | 243.3 °C at 760 mmHg |

| Density | 1.67 g/cm³ |

| Flash Point | 101 °C |

| Refractive Index | 1.818 |

Note: These properties are based on available data and may vary depending on the purity of the sample and the measurement conditions.

Synthesis and Reactivity

Detailed, peer-reviewed synthesis protocols for this compound (CAS 20069-40-3) are not extensively documented in readily available scientific literature. However, the general synthesis of substituted 1,2,4-thiadiazoles and 5-mercapto-1,2,4-triazoles can provide a logical framework for its potential synthetic routes.[5][6]

A plausible synthetic pathway could involve the cyclization of a dithiocarbazate derivative. The general principle for the formation of mercapto-substituted thiadiazoles often involves the reaction of a hydrazine derivative with carbon disulfide in the presence of a base.

Below is a conceptual workflow for the synthesis of a substituted mercapto-thiadiazole, which could be adapted for the target molecule.

Caption: Conceptual workflow for the synthesis of a substituted mercapto-thiadiazole.

The reactivity of the 1,2,4-thiadiazole ring is influenced by the nature of its substituents. The mercapto group (-SH) can exist in tautomeric equilibrium with a thione form (-C=S). This thiol-thione tautomerism is a key aspect of its reactivity, influencing its behavior in alkylation, oxidation, and complexation reactions. The methylthio group (-SCH₃) is generally stable but can be a target for oxidative cleavage under harsh conditions.

Potential Applications in Drug Development

While specific biological activities for this compound have not been extensively reported, the broader class of thiadiazole derivatives has shown a wide range of pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3]

The presence of a mercapto group suggests that this compound could act as a building block for more complex molecules. The thiol moiety provides a reactive handle for derivatization, allowing for its incorporation into larger molecular scaffolds to modulate biological activity.

The 1,2,4-thiadiazole core itself is known to interact with biological targets. For instance, some 1,2,4-thiadiazole derivatives have been investigated as inhibitors of cysteine proteases, where the sulfur-nitrogen bond of the heterocyclic ring undergoes nucleophilic attack by the cysteine thiol of the enzyme.[4]

The potential therapeutic applications of this scaffold can be visualized in the following pathway:

Caption: Potential drug discovery pathway for this compound derivatives.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following protocols are generalized based on the synthesis of related 1,2,4-triazole and 1,3,4-thiadiazole derivatives and should be considered as a conceptual framework.[7][8]

Conceptual Synthesis of a 4-amino-5-mercapto-1,2,4-triazole (Analogous Precursor)

This protocol outlines the synthesis of a 4-amino-5-mercapto-1,2,4-triazole, a structurally related heterocyclic thiol that often serves as a precursor for more complex derivatives.

Materials:

-

Appropriate carboxylic acid hydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Hydrazine hydrate

-

Ethanol

-

Water

Procedure:

-

Dissolve the carboxylic acid hydrazide in ethanol containing an equimolar amount of potassium hydroxide.

-

Cool the solution in an ice bath and add carbon disulfide dropwise with constant stirring.

-

Continue stirring for 2-4 hours at room temperature to form the potassium dithiocarbazinate salt.

-

To the resulting salt, add a two-fold excess of hydrazine hydrate.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by the cessation of hydrogen sulfide evolution.

-

Cool the reaction mixture and dilute with cold water.

-

Acidify the solution with a suitable acid (e.g., dilute HCl or acetic acid) to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4-amino-5-mercapto-1,2,4-triazole.

Conclusion

This compound (CAS 20069-40-3) is a member of the pharmacologically significant thiadiazole family of heterocyclic compounds. While specific, in-depth research on this particular isomer is not widely available, its structural features, including the 1,2,4-thiadiazole core and the reactive mercapto group, suggest its potential as a valuable intermediate in the synthesis of novel bioactive molecules. Further research is warranted to fully elucidate its synthetic pathways, chemical reactivity, and biological activity, which could open new avenues for its application in drug discovery and materials science.

References

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Hindawi Publishing Corporation. [Link]

-

Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. National Institutes of Health. [Link]

-

Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. National Institutes of Health. [Link]

-

[Synthesis of 4,4-substituted-5,5-mercapto-3,3'-bi-1,2,4-triazole and 2,2'-amino-substituted-5,5-bi-1,3,4-thiodiazole]. National Institutes of Health. [Link]

-

N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health. [Link]

-

Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry. [Link]

-

The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction... ResearchGate. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. National Institutes of Health. [Link]

-

Medicinal chemistry and properties of 1,2,4-thiadiazoles. National Institutes of Health. [Link]

-

(PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]

-

(PDF) Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate. [Link]

-

3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ResearchGate. [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

-

ISSN 2347-3614 THIADIAZOLE DERIVATIVES - BIOLOGICAL IMPORTANCE. UJConline.net. [Link]

-

The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square. [Link]

-

Preparation of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles via chemoselective сyclocondensation of electrophilically activated nitroalkanes to (thio)semicarbazides or thiohydrazides. OUCI. [Link]

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. MDPI. [Link]

-

Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. ResearchGate. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]

-

Thermochemical investigation of three 5-R-thio-1,3,4-thiadiazole derivatives: R = methyl, ethyl. OUCI. [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Semantic Scholar. [Link]

-

Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. OUCI. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. [Link]

-

The Journal of Organic Chemistry 1969 Volume.34 No.9. ACS Publications. [Link]

- US20140069323A1 - Method for Forming a Metal Chalcogenide - Google Patents.

- US8012448B2 - Synthesis of metal chalcogenide nanocrystals using organodichalcogenide reagents - Google Patents.

Sources

- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ujconline.net [ujconline.net]

- 4. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Synthesis of 4,4-substituted-5,5-mercapto-3,3'-bi-1,2,4-triazole and 2,2'-amino-substituted-5,5-bi-1,3,4-thiodiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]

spectral analysis of 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole

An In-depth Technical Guide to the Spectral Analysis of 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in medicinal chemistry and materials science. As a molecule with a unique constellation of functional groups, its thorough characterization is paramount for understanding its chemical behavior and potential applications. This document outlines the theoretical and practical aspects of applying key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for the unequivocal identification and structural elucidation of this target molecule. The guide is intended to serve as a valuable resource for researchers, offering not only procedural outlines but also the underlying scientific rationale for experimental choices.

Introduction: The Significance of this compound

The 1,2,4-thiadiazole ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of methylmercapto and mercapto groups at the 3 and 5 positions, respectively, imparts a unique electronic and structural profile to the molecule, making it a promising candidate for further functionalization and development. Accurate and comprehensive spectral analysis is the cornerstone of this endeavor, ensuring the identity, purity, and structural integrity of the compound.

This guide adopts a first-principles approach, detailing the expected spectral signatures of this compound based on the known spectroscopic behavior of related thiadiazole derivatives and fundamental chemical principles.

Molecular Structure and Tautomerism

A critical consideration in the analysis of this compound is the potential for tautomerism, particularly involving the mercapto group. The molecule can exist in both the thiol and thione forms, and the equilibrium between these tautomers can be influenced by the solvent, temperature, and pH.

Caption: Thiol-thione tautomerism in this compound.

Spectroscopic techniques are invaluable in identifying the predominant tautomeric form under different conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

Expected Chemical Shifts:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -S-CH ₃ | 2.5 - 3.0 | Singlet | The methyl protons are deshielded by the adjacent sulfur atom. |

| -SH | 3.0 - 5.0 (variable) | Broad Singlet | The chemical shift of the thiol proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It may exchange with D₂O. |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the position of the SH peak.

-

Acquisition: Acquire a standard ¹H NMR spectrum. A D₂O exchange experiment can be performed to confirm the assignment of the SH proton.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| -S-C H₃ | 15 - 25 | Aliphatic carbon attached to sulfur. |

| C -S-CH₃ (C3) | 160 - 170 | Carbon in a heterocyclic ring attached to two heteroatoms. |

| C -SH (C5) | 170 - 185 | Thione carbons typically appear at lower field than thiol carbons. The exact shift will depend on the predominant tautomer. |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| S-H stretch | 2550 - 2600 | Weak | Characteristic of the thiol group. Its absence and the presence of a C=S stretch would indicate the thione tautomer. |

| C=N stretch | 1600 - 1650 | Medium | Characteristic of the thiadiazole ring. |

| C-S stretch | 600 - 800 | Medium | Multiple C-S bonds are present in the molecule. |

| C=S stretch | 1050 - 1250 | Strong | If the thione tautomer is present, a strong absorption in this region is expected. |

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in a suitable solvent.

-

Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Caption: A generalized workflow for the IR analysis of the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Expected Absorptions:

The 1,2,4-thiadiazole ring is a chromophore. We can expect to see absorptions corresponding to π → π* and n → π* transitions. The exact λ_max will be influenced by the substituents and the solvent.

-

π → π transitions:* Expected in the range of 250-300 nm.

-

n → π transitions:* Expected at longer wavelengths (>300 nm) and will be of lower intensity.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

Expected Molecular Ion Peak:

The exact mass of this compound (C₃H₄N₂S₃) is 163.9567 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Expected Fragmentation Pattern:

The fragmentation of the thiadiazole ring can proceed through various pathways. Common fragmentation patterns for related thiadiazole derivatives often involve the loss of small neutral molecules or radicals.[1]

Caption: Predicted fragmentation pathways for this compound.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique and is more likely to yield the molecular ion peak.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of the molecular ion.

Integrated Spectral Analysis: A Holistic Approach

The true power of spectral analysis lies in the integration of data from multiple techniques. The information from each method should be cross-correlated to build a complete and unambiguous picture of the molecule's structure. For instance, the presence of an S-H stretch in the IR spectrum should correspond to a broad, exchangeable proton signal in the ¹H NMR spectrum. The molecular weight determined by MS must be consistent with the proposed structure based on NMR and IR data.

Conclusion

The requires a multi-faceted approach, employing a suite of spectroscopic techniques. This guide has provided a predictive framework for the expected spectral data and outlined the experimental protocols necessary for its acquisition. By carefully applying these methods and integrating the results, researchers can confidently characterize this promising heterocyclic compound, paving the way for its further investigation and application in various scientific disciplines.

References

[2] Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. (2024). MDPI. Available at: [Link]

[3] Synthesis and spectral studies of Schiff bases of 2-amino-5-mercapto-1,3,4-thiadiazole. (n.d.). Semantic Scholar. Available at: [Link]

[4] The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]

[5] Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. (2020). Scientific Reports. Available at: [Link]

[6] Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. (2022). Chemical Methodologies. Available at: [Link]

[7] 1,2,4-Thiadiazole, 5-amino-3-(methylthio)-. (n.d.). NIST WebBook. Available at: [Link]

[8] N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2014). Iranian Journal of Pharmaceutical Research. Available at: [Link]

[9] SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.). ResearchGate. Available at: [Link]

[10] Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (2012). Asian Journal of Chemistry. Available at: [Link]

[11] Synthesis and Characterization of 2-(5-mercapto-1,3,4- thiadiazol-2-yl)isoindoline-1,3-dione Complexes with some Metal Ions. (2014). AL-Qadisiyha Journal For Science. Available at: [Link]

[12] Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Iraqi Journal of Industrial Research. Available at: [Link]

[13] Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. (2021). Research Journal of Pharmacy and Technology. Available at: [Link]

[14] Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole. (1993). Google Patents. Available at:

[15] The UV-Vis spectra of 2,5-dimercapto-1,3,4-thiadiazole (BT) monomer and... (n.d.). ResearchGate. Available at: [Link]

Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazol. (2020). Iraqi Academic Scientific Journals. Available at: [Link]

[16] Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2011). Journal of Heterocyclic Chemistry. Available at: [Link]

[17] New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2018). DergiPark. Available at: [Link]

[18] Synthesis and structural investigation of cu (II) complex of thiadiazole derivatives. (2021). International Journal of Chemical Studies. Available at: [Link]

[1] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). MDPI. Available at: [Link]

[19] Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... (n.d.). ResearchGate. Available at: [Link]

[20] 2,5-Dimercapto-1,3,4-Thiadiazole Tethered γ-Propylsilatrane: Syntheses, Characterization, UV-Vis and Electrochemical Studies. (2020). ResearchGate. Available at: [Link]

[21] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Semantic Scholar. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. services.kfu.edu.sa [services.kfu.edu.sa]

- 4. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 5. rsc.org [rsc.org]

- 6. chemmethod.com [chemmethod.com]

- 7. 1,2,4-Thiadiazole, 5-amino-3-(methylthio)- [webbook.nist.gov]

- 8. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 20.198.91.3:8080 [20.198.91.3:8080]

- 10. asianpubs.org [asianpubs.org]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. rjptonline.org [rjptonline.org]

- 14. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. chemijournal.com [chemijournal.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Potential Mechanisms of Action of 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole

Introduction: The 1,2,4-Thiadiazole Scaffold - A Privileged Structure in Bioactivity

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This scaffold is considered a "privileged structure" in medicinal chemistry and agrochemistry due to its metabolic stability and its ability to engage in various biological interactions.[1] The electron-deficient nature of the ring, conferred by the electronegative nitrogen and sulfur atoms, along with its planar geometry, makes it a versatile pharmacophore.[2] Derivatives of 1,2,4-thiadiazole have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4]

The subject of this guide, 3-Methylmercapto-5-mercapto-1,2,4-thiadiazole, possesses two key functional groups that likely dictate its biological activity: a mercapto (-SH) group and a methylmercapto (-S-CH₃) group. The mercapto group can exist in a tautomeric equilibrium with a thione form (=S), which is crucial for its potential as a hydrogen bond donor/acceptor and as a metal chelator. The 1,2,4-thiadiazole core itself is known to act as a unique electrophilic "warhead," capable of reacting with nucleophilic residues, particularly cysteine, in proteins.[3][5]

This guide will explore three primary, plausible mechanisms of action for this compound based on the established activities of its structural analogs:

-

Enzyme Inhibition via Covalent and Non-covalent Interactions: Targeting key enzymes in pathological or microbial pathways.

-

Nitrification Inhibition in Soil Ecosystems: Disrupting the microbial conversion of ammonia to nitrate.

-

Anticancer Cytotoxicity: Inducing cell death and inhibiting proliferation in cancer cells through multiple pathways.

Mechanism I: Enzyme Inhibition

The diverse biological effects of thiadiazole derivatives frequently stem from their ability to inhibit specific enzymes. The unique chemistry of the 1,2,4-thiadiazole ring, particularly its N-S bond, makes it a target for nucleophilic attack, leading to covalent inhibition.[3]

Covalent Inhibition via Thiol Trapping

A prominent mechanism proposed for 1,2,4-thiadiazoles is their function as "thiol trapping agents."[3] The catalytic activity of many enzymes, such as cysteine proteases (e.g., cathepsins) and certain kinases, relies on a nucleophilic cysteine residue in their active site. The electrophilic nature of the 1,2,4-thiadiazole ring makes it susceptible to nucleophilic attack by the thiolate anion (S⁻) of a cysteine residue. This reaction results in the cleavage of the endocyclic N-S bond and the formation of a covalent disulfide bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[3][5]

Caption: Covalent Inhibition by 1,2,4-Thiadiazole.

Inhibition of Key Kinases in Cellular Signaling

Thiadiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of diseases like cancer and inflammation.

-

Akt/PKB Inhibition: Fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles have been shown to inhibit the phosphorylation of Akt (Protein Kinase B), a central node in the PI3K/Akt/mTOR signaling pathway that promotes cell survival and proliferation.[6] Molecular modeling suggests these compounds bind to the ATP-binding site of Akt1 and Akt2, acting as competitive inhibitors.[6]

-

c-Jun N-terminal Kinase (JNK) Inhibition: Certain 1,3,4-thiadiazole derivatives act as allosteric, substrate-competitive inhibitors of JNK by targeting its docking site for the scaffold protein JIP-1, rather than the highly conserved ATP pocket.[7] This provides a mechanism for achieving higher selectivity.

The potential for this compound to inhibit such kinases would depend on the specific substituents and their ability to fit within the respective binding pockets.

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

Antimicrobial Enzyme Targets

The antimicrobial activity of thiadiazoles is often linked to the inhibition of essential microbial enzymes.

-

DNA Gyrase B: This enzyme is crucial for bacterial DNA replication and is a well-established target for antibiotics. Thiazole and thiadiazole derivatives have been shown to inhibit the ATP-binding site of the GyrB subunit.[8] Molecular docking studies suggest that these compounds can form hydrogen bonds and hydrophobic interactions with key residues in the active site, preventing ATP hydrolysis and thus enzyme function.[8]

-

Other Microbial Enzymes: Thiadiazoles have also been investigated as inhibitors of other microbial targets, such as α-glucosidase, which is involved in carbohydrate metabolism.[9]

Mechanism II: Nitrification Inhibition

Nitrification is a microbial process that converts ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil. This process can lead to nitrogen loss from agricultural systems through nitrate leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas.[10][11] Nitrification inhibitors (NIs) are compounds that slow this process, improving nitrogen use efficiency.

The primary target for NIs is the enzyme ammonia monooxygenase (AMO) , which catalyzes the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine.[12] AMO is a copper-dependent enzyme. The proposed mechanism of action for many heterocyclic NIs, including pyrazoles and potentially thiadiazoles, is the chelation of the copper ions in the active site of AMO.[12][13]

The nitrogen atoms and the exocyclic thione group of this compound could act as effective ligands, forming a stable coordination complex with the copper cofactor, thereby inactivating the enzyme. Structure-activity relationship studies on related 1,2,3-thiadiazoles have shown that short, non-polar alkyl substituents are beneficial for inhibitory activity.[10][14]

Caption: Mechanism of Nitrification Inhibition via Copper Chelation.

Mechanism III: Anticancer Activity

The 1,3,4-thiadiazole scaffold (a close isomer of 1,2,4-thiadiazole) is a component of numerous compounds with potent anticancer activity.[2][15][16] The proposed mechanisms are often multifactorial, involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis and Cell Cycle Arrest

Many thiadiazole derivatives exert their cytotoxic effects by triggering the intrinsic or extrinsic apoptotic pathways. This can involve:

-

Modulation of Bcl-2 Family Proteins: Increasing the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[15]

-

Caspase Activation: Leading to the activation of executioner caspases (e.g., Caspase-3, -7, -9) that dismantle the cell.[17]

-

Cell Cycle Arrest: Causing cells to accumulate at specific checkpoints, such as G2/M or G1, preventing them from progressing through cell division.[15] For instance, some derivatives have been shown to arrest the cell cycle in the G2/M phase.[15]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Overexpression of RTKs like the Epidermal Growth Factor Receptor (EGFR) is common in many cancers. Thiadiazole-based compounds have been developed as potent EGFR-tyrosine kinase inhibitors, blocking downstream signaling pathways responsible for proliferation and survival.[15]

Quantitative Data on Anticancer Activity of Analogous Compounds

The following table summarizes the in-vitro cytotoxic activity (IC₅₀ values) of various mercapto-thiadiazole derivatives against human cancer cell lines, demonstrating the potential of this chemical class.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | HT-29 (Colon) | 3.1 ± 0.030 | [17] |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | SKNMC (Neuroblastoma) | 4.5 ± 0.035 | [17] |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | PC3 (Prostate) | 12.6 ± 0.302 | [17] |

| 2,5-disubstituted 1,3,4-thiadiazole derivative (8a) | A549 (Lung) | 1.62 | [15] |

| 2,5-disubstituted 1,3,4-thiadiazole derivative (18h) | HCT-116 (Colon) | 2.03 | [15] |

Experimental Protocols

To investigate the proposed mechanisms of action for this compound, a series of well-established in-vitro assays can be employed.

Protocol: In-Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which the test compound inhibits cell growth by 50% (IC₅₀).

Objective: To measure the cytotoxic effect of the test compound on a panel of human cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.[6]

Protocol: Kinase Inhibition Assay (Example: Akt Kinase)

Objective: To determine if the test compound inhibits the enzymatic activity of a specific protein kinase.

Methodology:

-

Reaction Setup: In a 96-well plate, combine a buffer solution containing recombinant active Akt kinase, a specific peptide substrate (e.g., Crosstide), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Initiate Reaction: Start the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction & Detect: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-based format or using luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ATP consumption.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value by plotting inhibition versus compound concentration.

Conclusion

While direct experimental data for this compound is currently lacking, a robust mechanistic framework can be constructed based on the extensive literature on its structural analogs. The presence of the 1,2,4-thiadiazole core, coupled with mercapto and methylmercapto functional groups, suggests a high potential for biological activity through multiple mechanisms. The most compelling of these are enzyme inhibition , particularly through covalent modification of cysteine residues or competitive inhibition of kinases; nitrification inhibition via chelation of essential metal cofactors in microbial enzymes; and anticancer activity through the induction of apoptosis and disruption of key cell signaling pathways. The experimental protocols outlined provide a clear path for the empirical validation of these hypotheses, which will be crucial for any future development of this compound for therapeutic or agrochemical applications.

References

- Khan, K. M., et al. (2022).

- De Lombares, M., et al. (2013). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Journal of Medicinal Chemistry.

- Rashdan, H. R. M., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Pharmaceuticals.

- Jubie, S., et al. (2021).

- Taha, M., et al. (2016). Thiadiazole derivatives as New Class of β-glucuronidase inhibitors. Bioorganic & Medicinal Chemistry.

- Zhang, H., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Bioorganic & Medicinal Chemistry Letters.

- Gürsoy, E. A., & Güzeldemirci, N. U. (2007).

- Mohammadi-Farani, A., et al. (2017). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research.

- Sokmen, Y., et al. (2023).

- Patel, K., & Singh, R. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences.

- Karakuş, S., & Küçükgüzel, İ. (2012).

- El-Sayed, N. N. E., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances.

- Gümüş, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances.

- Ghorab, M. M., et al. (2013). Synthesis and Antitumor Activity of New Substituted Mercapto-1,2,4-Triazine Derivatives, Their Thioglycosides, and Acyclic Thioglycoside Analogs. Journal of Heterocyclic Chemistry.

- Sidhu, P. K., et al. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry.

- Wille, U., et al. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry.

- Beeckman, F., et al. (2023). Drug discovery-based approach identifies new nitrification inhibitors. Soil Biology and Biochemistry.

- Tiong, K. H., et al. (2014). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Current Medicinal Chemistry.

- Brullo, C., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules.

- Manikrao, A. M., et al. (2011). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research.

- Matysiak, J. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.

- Sidhu, P. K., et al. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. ARC Research Hub for Smart Fertilisers.

- Gomaa, A. M. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules.

- Tiong, K. H., et al. (2014). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. Request PDF.

- Corrochano-Monsalve, M., et al. (2021).

- Dyakonenko, V. V., et al. (2016). Some biologically active 1,2,4-thiadiazoles.

- Al-Ghorbani, M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules.

- El-Sayed, N. N. E., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances.

Sources

- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture | CoLab [colab.ws]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. smartfertiliserhub.org.au [smartfertiliserhub.org.au]

- 15. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 1,3,4-thiadiazole derivatives

An In-Depth Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives

Executive Summary

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including high aromaticity, metabolic stability, and the ability to participate in hydrogen bonding, make it a cornerstone for the design of novel therapeutic agents.[3][4][5] Derivatives of this versatile core exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[6] This guide provides an in-depth exploration of these key biological activities, intended for researchers, scientists, and drug development professionals. It synthesizes field-proven insights with technical accuracy, explaining the causality behind experimental choices, detailing validated protocols, and summarizing critical data to facilitate the strategic development of new 1,3,4-thiadiazole-based drug candidates.

Chapter 1: The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core component of nucleic bases, which may contribute to its ability to interfere with biological processes like DNA replication.[5][7] Its mesoionic character enhances its capacity to cross cellular membranes and interact with various biological targets, often leading to favorable pharmacokinetic profiles.[7][8] The presence of the =N-C-S- moiety is believed to be crucial for its diverse biological activities.[4][9]

The synthesis of 1,3,4-thiadiazole derivatives is versatile, often involving the cyclization of thiosemicarbazides or the chemical transformation of 1,3,4-oxadiazoles, allowing for the introduction of diverse substituents at the C2 and C5 positions.[10][11] This structural flexibility is paramount, as the nature and position of these substituents critically dictate the compound's biological activity and target specificity, a concept known as the Structure-Activity Relationship (SAR).[4][12]

Caption: Drug discovery workflow for 1,3,4-thiadiazole derivatives.

Chapter 2: Anticancer Activity

1,3,4-thiadiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines, including breast, colon, and liver cancers.[7][12]

Mechanisms of Action

The anticancer effects of these compounds are multifaceted. A primary mechanism involves the induction of apoptosis, or programmed cell death.[13] Studies have shown that certain derivatives can alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases (like Caspase-3 and -9) and subsequent cell death.[7][14] Additionally, these compounds can interfere with critical cellular signaling pathways. For instance, some derivatives inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and HER-2, which are crucial for cancer cell proliferation and survival.[7][13] Other reported mechanisms include the inhibition of topoisomerase II, an enzyme essential for DNA replication, and the disruption of the cell cycle, often causing arrest at the G2/M phase.[7][15]

Caption: Key anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency is highly dependent on the substituents at the C2 and C5 positions of the thiadiazole ring.[12]

-

Aromatic/Heteroaromatic Rings: Introduction of an aromatic ring at the C5 position is a common feature of active compounds.[15]

-

Substituent Effects: The nature of substituents on this aromatic ring is critical. Electron-withdrawing groups (e.g., halogens, nitro) or electron-donating groups (e.g., methoxy) can significantly modulate cytotoxic potency.[12][14]

-

Amine Substituents: For 2-amino-1,3,4-thiadiazole derivatives, the group attached to the amino function plays a crucial role in activity and target interaction.[15][16]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative 1,3,4-thiadiazole derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [14] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [14] |

| Derivative 32a | HePG-2 (Liver) | >3.31 | [7] |

| Derivative 32d | MCF-7 (Breast) | >9.31 | [7] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | [15][16] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | [15][16] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a framework for assessing the in vitro cytotoxicity of 1,3,4-thiadiazole derivatives. The assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well microtiter plates

-

Test compounds (1,3,4-thiadiazole derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value using non-linear regression analysis.

Chapter 3: Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a key component in many compounds exhibiting potent antibacterial and antifungal properties.[3][17] These derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[17][18]

Mechanisms and SAR

The antimicrobial action is often attributed to the disruption of essential enzymatic pathways or cellular structures in pathogens.[3] The strong aromaticity of the ring provides high in vivo stability, a desirable trait for antimicrobial agents.[4] The SAR for antimicrobial activity indicates that the type of substitution at the C2 and C5 positions is crucial for both the potency and the spectrum of activity. For instance, incorporating benzimidazole or thiophene rings has been shown to modulate antibacterial effects.[17]

Data Presentation: Antibacterial Activity

The following table presents the antibacterial activity of selected 1,3,4-thiadiazole derivatives, often reported as the diameter of the zone of inhibition.

| Compound Series | Bacterial Strain | Activity Level | Reference |

| Benzimidazole derivatives (33a-g) | S. aureus, E. coli | Moderate to good | [17] |

| Thiophene derivatives (27a, 27f) | S. aureus, E. coli | Active | [17] |

| Phenyl hydrazide derivatives | Various strains | Significant to moderate | [19] |

| Aryl-substituted analogs | S. aureus, S. epidermidis | Prominent | [18] |

Experimental Protocol: Agar Diffusion Method (Kirby-Bauer Test)

This protocol is a standard, self-validating method for screening the antibacterial activity of new compounds. The principle relies on the diffusion of the test compound from a source (e.g., a filter paper disc) into an agar medium uniformly seeded with a test bacterium. The presence of a clear zone of inhibition around the source indicates antibacterial activity.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile filter paper discs (6 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic discs (e.g., Ampicillin) as a positive control

-

Solvent-loaded discs as a negative control

-

Incubator

Step-by-Step Methodology:

-

Prepare Inoculum: Aseptically pick a few colonies of the test bacterium from a fresh culture and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculate Agar Plate: Dip a sterile cotton swab into the bacterial suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an agar plate evenly in three directions to ensure a uniform lawn of bacterial growth.

-

Apply Discs: Aseptically place sterile filter paper discs onto the inoculated agar surface.

-

Add Compounds: Carefully pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a separate disc. Also, apply the positive control (standard antibiotic) and negative control (solvent only) discs.

-

Incubation: Allow the plates to stand for 30-60 minutes at room temperature to permit compound diffusion. Then, incubate the plates in an inverted position at 37°C for 18-24 hours.

-

Measure and Interpret: After incubation, measure the diameter of the zone of complete inhibition (the clear area around the disc where no bacterial growth is visible) in millimeters (mm). The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Caption: Workflow for the Agar Diffusion antimicrobial susceptibility test.

Chapter 4: Anti-inflammatory Activity

Several series of 1,3,4-thiadiazole derivatives have been reported to possess significant analgesic and anti-inflammatory properties.[20][21][22] Their development is driven by the need for new anti-inflammatory agents with improved gastrointestinal safety profiles compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[23]

Mechanisms and In Vivo Evaluation

The anti-inflammatory mechanism of some derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.[23] The most common preclinical model to validate this activity is the carrageenan-induced paw edema test in rats. This model is highly reliable for evaluating acute inflammation. Carrageenan injection induces a biphasic inflammatory response, and a reduction in paw swelling (edema) by the test compound indicates anti-inflammatory efficacy.

Data Presentation: Anti-inflammatory Activity

| Compound Series | Model | Efficacy (% Inhibition of Edema) | Reference |

| Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole | Carrageenan-induced paw edema | Varies by compound | [20] |

| 2,5-disubstituted-1,3,4-thiadiazoles (Schiff bases) | Carrageenan-induced paw edema | Notable activity, up to ~50% | [21] |

| Imidazo[2,1-b][3][17][24]thiadiazoles (5c) | Carrageenan-induced paw edema | Better than standard (diclofenac) | [23] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo protocol is a gold standard for screening acute anti-inflammatory activity.

Materials:

-

Wistar rats (150-200g)

-

Test compounds

-

Standard drug (e.g., Indomethacin or Diclofenac)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

-

1% (w/v) Carrageenan solution in sterile saline

-

Pletysmometer or digital calipers

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Fast them overnight before the experiment with free access to water. Divide the rats into groups (n=6 per group): Vehicle Control, Standard Drug, and Test Compound groups.

-

Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) at a specific dose. The control group receives only the vehicle.

-

Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a pletysmometer. This is the baseline reading (V₀).

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.